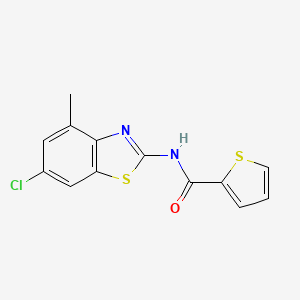

![molecular formula C24H20FN3O2S B2652405 1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone CAS No. 688355-57-9](/img/structure/B2652405.png)

1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolines are a class of organic compounds that are made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazolines and quinazolinone derivatives has been a subject of considerable research, due to their wide range of biological properties . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .

Molecular Structure Analysis

The molecular structure of quinazolines and quinazolinones is characterized by a benzene ring fused with a pyrimidine ring . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Chemical Reactions Analysis

Quinazolines and quinazolinones can undergo a variety of chemical reactions, depending on the substituents present on the rings . These reactions can lead to a wide range of derivatives with different biological activities .

Aplicaciones Científicas De Investigación

Antitubercular Activity

Compounds containing quinazolinone structures have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant activity, highlighting the potential of quinazolinone scaffolds in antitubercular drug development (Maurya et al., 2013).

Antimicrobial Activity

Novel series of compounds structurally related to quinazolinones have demonstrated antimicrobial activity against bacterial and fungal organisms. This suggests the potential utility of such compounds in treating infections (Kumar et al., 2019).

Anticancer Activity

Derivatives of quinazolinones have been explored for their anticancer properties, with some compounds showing potent antiproliferative activity against cancer cell lines. The mechanism of action includes disruption of microtubule formation, indicating a promising avenue for cancer therapy (Suzuki et al., 2020).

CNS Depressant Activity

Quinazolinone derivatives have also been investigated for their central nervous system (CNS) depressant activities, with some showing more potent effects and less toxicity than their parent compounds. This research opens pathways for developing new sedative or anxiolytic agents (Tani et al., 1979).

Anti-inflammatory Activity

Fluorine-substituted quinazolinone derivatives have shown potential anti-inflammatory effects with improved solubility and potency in inhibiting NO secretion induced by lipopolysaccharides. This highlights the role of quinazolinone derivatives as novel anti-inflammatory agents with potential gastric safety compared to traditional NSAIDs (Sun et al., 2019).

Mecanismo De Acción

The mechanism of action of quinazolines and quinazolinones is not fully understood, but it is believed to involve interactions with various biological targets . For example, some quinazoline derivatives have been found to have antimicrobial activity, possibly through their interaction with the cell wall and DNA structures .

Propiedades

IUPAC Name |

1-[3-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2S/c1-15(29)16-7-12-22(30-2)17(13-16)14-31-24-27-21-6-4-3-5-20(21)23(28-24)26-19-10-8-18(25)9-11-19/h3-13H,14H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDAVXKANIJHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

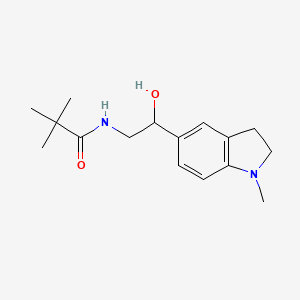

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)

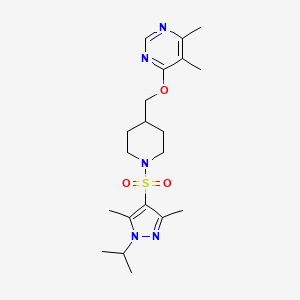

![7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652333.png)

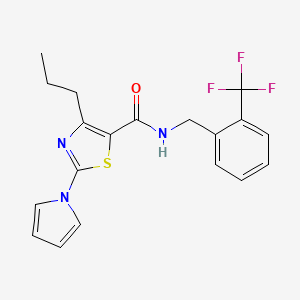

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)